molecular formula C10H15N3O B3005792 2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole CAS No. 2329211-28-9

2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole

Cat. No. B3005792
M. Wt: 193.25
InChI Key: MSYGVPMIDWZRMF-UHFFFAOYSA-N
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Description

The compound contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure likely includes a hexahydrocyclopenta[c]pyrrole ring attached to an oxadiazole ring. These types of structures are often seen in pharmaceutical research .


Chemical Reactions Analysis

The reactivity of such a compound would likely be influenced by the presence of the oxadiazole and pyrrole rings. Both of these functional groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. Properties such as solubility, melting point, and reactivity could be influenced by these factors .

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures in place. Without specific toxicity data, it’s difficult to comment on the exact hazards presented by this compound .

Future Directions

The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as its activity in biological systems. It could potentially be explored for use in pharmaceuticals or other chemical products .

properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-1,3,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-2-8-4-13(5-9(8)3-1)6-10-12-11-7-14-10/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYGVPMIDWZRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CC3=NN=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1,3,4-oxadiazole

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